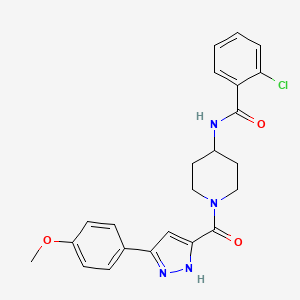
2-chloro-N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring attached to a piperidinyl moiety and a benzamide group, with additional functional groups that confer distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide can be accomplished through a multi-step organic synthesis process, typically involving:
Formation of Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound (e.g., enone) under acidic conditions.
Piperidine Ring Formation: : The piperidine ring is typically formed through cyclization of an appropriate precursor, often involving reductive amination or nucleophilic substitution reactions.
Benzamide Formation: : The final step involves the acylation of the amino group with benzoyl chloride to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes, but optimized for large-scale synthesis. This typically involves:
High-Yield Reactions: : Utilizing high-yielding reaction conditions to maximize product output.
Scalable Processes: : Employing continuous flow chemistry or batch reactors for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the pyrazole ring or methoxyphenyl group.
Reduction: : Reduction reactions can be applied to the carbonyl groups to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: : Nucleophiles such as amines or thiols are used under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications in multiple scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: : Employed in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to particular enzymes or receptors, modulating their activity.
Pathways Involved: : Involvement in pathways related to inflammation, neurotransmission, or cellular signaling, depending on the biological context.
Comparison with Similar Compounds
Unique Features
The presence of both a pyrazole and a piperidinyl moiety differentiates it from simpler benzamide derivatives.
The methoxy group may influence its pharmacokinetics and pharmacodynamics.
List of Similar Compounds
N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: : Lacks the piperidinyl moiety.
2-chloro-N-(1-(4-methoxyphenyl)piperidin-4-yl)benzamide: : Lacks the pyrazole ring.
2-chloro-N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide stands out due to its multifaceted chemical nature and wide-ranging potential applications
Properties
IUPAC Name |
2-chloro-N-[1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-17-8-6-15(7-9-17)20-14-21(27-26-20)23(30)28-12-10-16(11-13-28)25-22(29)18-4-2-3-5-19(18)24/h2-9,14,16H,10-13H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBXXQKCWEJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














